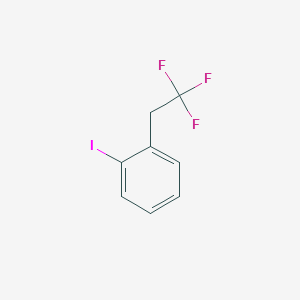
1-Iodo-2-(2,2,2-trifluoroethyl)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2-(2,2,2-trifluoroethyl)-benzene is an organic compound with the molecular formula C8H6F3I It is characterized by the presence of an iodine atom and a trifluoroethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodo-2-(2,2,2-trifluoroethyl)-benzene can be synthesized through several methods. One common approach involves the iodination of 2-(2,2,2-trifluoroethyl)benzene using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-2-(2,2,2-trifluoroethyl)-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The trifluoroethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Major Products Formed:
- Substitution reactions yield compounds such as 2-(2,2,2-trifluoroethyl)phenol, 2-(2,2,2-trifluoroethyl)benzonitrile.
- Oxidation reactions produce 2-(2,2,2-trifluoroethyl)benzoic acid, 2-(2,2,2-trifluoroethyl)benzaldehyde.
- Reduction reactions result in 2-(2,2,2-trifluoroethyl)benzene .
Aplicaciones Científicas De Investigación
1-Iodo-2-(2,2,2-trifluoroethyl)-benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Iodo-2-(2,2,2-trifluoroethyl)-benzene exerts its effects involves its interaction with various molecular targets. The iodine atom and trifluoroethyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects.
Comparación Con Compuestos Similares
- 1-Iodo-2-(2,2,2-trifluoroethyl)benzene
- 1-Bromo-2-(2,2,2-trifluoroethyl)benzene
- 1-Chloro-2-(2,2,2-trifluoroethyl)benzene
Comparison: 1-Iodo-2-(2,2,2-trifluoroethyl)-benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated and chlorinated analogs. The trifluoroethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis.
Actividad Biológica
1-Iodo-2-(2,2,2-trifluoroethyl)-benzene is a halogenated aromatic compound that has garnered attention in various fields of chemistry and biology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound consists of an iodine atom and a trifluoroethyl group attached to a benzene ring. The presence of these substituents significantly influences its chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Halogen Bonding : The iodine atom can participate in halogen bonding interactions, which may enhance the compound's affinity for biological targets such as proteins and nucleic acids .
- Lipophilicity : The trifluoroethyl group increases the lipophilicity of the compound, facilitating its penetration through cell membranes and enhancing its bioavailability .
- Enzyme Interaction : The compound may interact with various enzymes or receptors, leading to altered enzymatic activity or receptor signaling pathways.
Biological Applications
This compound has potential applications in several areas:
- Pharmaceutical Development : Research suggests that compounds with similar structures can serve as lead compounds in drug development targeting specific diseases. Their unique properties may contribute to the design of novel therapeutics .
- Agrochemicals : The compound's structural features make it a candidate for developing agrochemicals that require specific biological activity against pests or diseases.
Case Study 1: Antitumor Activity
A study investigated the antitumor properties of halogenated benzenes, including derivatives similar to this compound. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to their ability to induce apoptosis through interaction with cellular signaling pathways.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of specific enzymes by halogenated aromatic compounds. It was found that this compound could inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased efficacy or toxicity of co-administered drugs.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of related compounds:
Propiedades
Fórmula molecular |
C8H6F3I |
|---|---|
Peso molecular |
286.03 g/mol |
Nombre IUPAC |
1-iodo-2-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H6F3I/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4H,5H2 |
Clave InChI |
RYUZIONYZBGCLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















